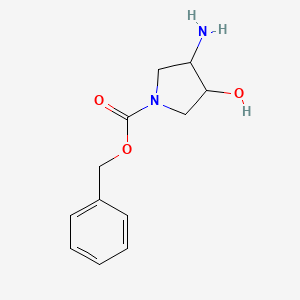

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPLJRREJIUKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia under reflux conditions for 4 hours. The reaction mixture is then concentrated under reduced pressure to yield the desired product as a slightly yellow oil .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group yields an amine .

Scientific Research Applications

Organic Synthesis

BAPC serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups are particularly useful in peptide synthesis, where the Boc (tert-butoxycarbonyl) group acts as a protecting group for amines. This property facilitates the selective modification of amino acids and peptides.

Medicinal Chemistry

Research indicates that derivatives of BAPC have potential as pharmaceutical agents. For instance, optically active 3-amino-pyrrolidine derivatives derived from BAPC are crucial in developing cephalosporin antibiotics, which exhibit significant antibacterial activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) . These derivatives can be synthesized efficiently through various methods that enhance their yield and purity.

Biological Studies

BAPC's structure allows it to mimic natural substrates, making it useful in studying enzyme mechanisms and protein interactions. For example, compounds derived from BAPC have been investigated for their inhibitory effects on arginase enzymes, which play a role in nitric oxide production and are implicated in various diseases .

Table 1: Chemical Reactions Involving BAPC

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group to carbonyl | Pyridinium chlorochromate (PCC) |

| Reduction | Carbonyl group to hydroxyl | Sodium borohydride |

| Substitution | Benzyl group replacement | Benzyl bromide + base |

Table 2: Applications of BAPC Derivatives

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Antibiotics | Synthesis of cephalosporins | Vinylpyrrolidinone-cephalosporins |

| Enzyme Inhibition | Arginase inhibitors | Nω-hydroxy-nor-L-tert-butyl arginine |

| Peptide Synthesis | Intermediate for complex peptide synthesis | Various peptide constructs |

Case Studies

- Cephalosporin Derivatives : A study demonstrated the synthesis of vinylpyrrolidinone-cephalosporin derivatives from BAPC derivatives, achieving high antibacterial activity against MRSA strains . The process involved several synthetic steps that optimized yield and purity.

- Arginase Inhibition : Research on BAPC-derived compounds showed promising results as inhibitors of human arginases (hARG-1 and hARG-2), with IC50 values indicating effective inhibition at micromolar concentrations . This highlights the potential therapeutic applications of these derivatives in treating conditions related to nitric oxide dysregulation.

- Peptide Synthesis Optimization : The use of BAPC as a building block in peptide synthesis was explored, demonstrating its effectiveness in producing various peptides with desired biological activities . The Boc protection strategy facilitated selective reactions that enhanced overall efficiency.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The presence of the amino and hydroxyl groups further enhances its ability to form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Ring Structure and Substituent Variations

The structural framework and substituent positioning critically influence physicochemical properties and biological interactions. Key analogues include:

Key Observations :

- Substituents : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility but possibly increasing metabolic instability. In contrast, methyl or tert-butyl groups introduce hydrophobicity or steric bulk, affecting membrane permeability and enzymatic degradation .

Protecting Group Chemistry

The choice of protecting group determines synthetic utility and stability:

- Benzyl Carbamate: Removed via hydrogenolysis (e.g., H₂/Pd), ideal for acid-sensitive intermediates. However, benzyl esters may pose handling risks due to flammability .

- tert-Butyl Carbamate : Cleaved under acidic conditions (e.g., TFA), offering stability in basic environments. Preferred for intermediates requiring prolonged storage .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity:

- The (3R,4R)-configured methylpyrrolidine derivative () may exhibit distinct chiral recognition compared to the (3S,4R)-tert-butyl analogue (). Such differences can alter efficacy in enantioselective catalysis or receptor binding .

Biological Activity

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with hydroxyl and amino substituents, contributing to its stereochemical complexity and biological activity. Its molecular formula is C12H15N2O3, with a molar mass of approximately 233.26 g/mol.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

- Binding Interactions : The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmission and signal transduction.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) . The compound's inhibitory effects are dose-dependent, showcasing its potential as a therapeutic agent.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties by modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the compound's biological activity:

- Anticancer Efficacy : A study involving MCF-7 cells reported that this compound reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Neurotransmitter Modulation : In a model of neurodegeneration, treatment with the compound resulted in increased levels of brain-derived neurotrophic factor (BDNF), suggesting its role in promoting neuronal survival and function .

Data Table: Biological Activities

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to minimize byproducts.

How should researchers characterize this compound to confirm its structure?

Basic Question

Methodological Answer:

Techniques and Protocols :

Validation : Cross-correlate data across techniques to resolve ambiguities.

What safety precautions are necessary when handling this compound in the laboratory?

Basic Question

Methodological Answer:

Safety Protocols (Based on Structural Analogs) :

- PPE : Nitrile gloves, lab coat, and safety goggles (mandatory for skin/eye protection) .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

Storage : Keep in a sealed container under inert gas (N) at 2–8°C to prevent degradation.

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Question

Methodological Answer:

Design of Experiments (DoE) Approach :

Variables : Temperature (test 0°C vs. room temperature), solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%).

Response Surface Methodology : Identify interactions between variables.

In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Case Study : For similar piperidine derivatives, THF at 0°C with 10 mol% DMAP increased yields by 30% compared to DMF .

What strategies resolve stereochemical challenges during synthesis?

Advanced Question

Methodological Answer:

Stereochemical Control :

- Chiral Auxiliaries : Use Evans oxazolidinones to enforce desired configurations.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru).

- Analytical Validation :

Example : For a related compound, (2S,4S)-stereoisomers were confirmed via X-ray after asymmetric hydrogenation .

How can computational modeling predict reactivity or stability?

Advanced Question

Methodological Answer:

Computational Workflow :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects.

Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO).

Reactivity Prediction : Identify nucleophilic/electrophilic sites via Fukui indices.

Validation : Compare predicted IR/NMR spectra with experimental data to refine models.

How to address conflicting spectroscopic data (e.g., NMR vs. MS)?

Advanced Question

Methodological Answer:

Troubleshooting Framework :

Purity Check : Re-crystallize or use preparative HPLC to eliminate impurities.

Solvent Artifacts : Verify solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm in H NMR).

Isotopic Patterns : Analyze MS for chlorine/bromine isotopes (e.g., M+2 peaks).

Dynamic Effects : Consider tautomerization or rotamers causing split NMR signals.

Case Study : A benzyl-protected analog showed MS [M+H] at 265.1 but ambiguous NMR due to rotameric equilibrium; variable-temperature NMR resolved the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.